Nickel;triphenylphosphane;dihydrochloride
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Overview
Description
Dichlorobis(triphenylphosphine)nickel(II) , is a coordination complex with the formula NiCl₂[P(C₆H₅)₃]₂. This compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid. It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Hydration Method: The blue isomer is prepared by treating hydrated nickel chloride (NiCl₂·6H₂O) with triphenylphosphine (PPh₃) in alcohols or glacial acetic acid.
Reaction: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O
Crystallization: When allowed to crystallize from chlorinated solvents, the tetrahedral isomer converts to the square planar isomer.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure the desired isomer is obtained.
Types of Reactions:
Oxidation: Nickel;triphenylphosphane;dihydrochloride can undergo oxidation reactions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The compound is primarily used in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Grignard Reagents: Used in cross-coupling reactions.
Hydrosilylation Reagents: Used in hydrosilylation reactions.
Hydrogenation Conditions: Used in hydrogenation reactions.
Polymerization Conditions: Used in polymerization reactions.
Major Products Formed:
Cross-Coupling Products: Various biaryl compounds.
Hydrosilylation Products: Silylated organic compounds.
Hydrogenation Products: Reduced organic compounds.
Polymerization Products: Polymers with specific properties.
Scientific Research Applications
Chemistry: Nickel;triphenylphosphane;dihydrochloride is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. Biology: The compound has been explored for its potential use in biological studies, particularly in the synthesis of biologically active molecules. Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially in the synthesis of drug intermediates. Industry: It is used in the chemical industry for the production of various organic compounds, including polymers and fine chemicals.
Mechanism of Action
The compound acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the oxidative addition of the nickel complex to the organic halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product.
Molecular Targets and Pathways Involved:
Organic Halides: Targeted in cross-coupling reactions.
Organometallic Reagents: Involved in transmetalation steps.
Reductive Elimination Pathways: Critical for the formation of the final product.
Comparison with Similar Compounds
Palladium;triphenylphosphane;dihydrochloride: Another widely used catalyst in cross-coupling reactions, but often preferred for its higher activity.
Copper;triphenylphosphane;dihydrochloride: Used in similar reactions but with different reactivity profiles.
Iron;triphenylphosphane;dihydrochloride: Less commonly used but explored for its potential in sustainable catalysis.
Uniqueness: Nickel;triphenylphosphane;dihydrochloride is unique in its ability to catalyze reactions under milder conditions compared to palladium-based catalysts, making it valuable for certain sensitive substrates.
Properties
IUPAC Name |
nickel;triphenylphosphane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZYHIKTNYOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Ni] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2NiP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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